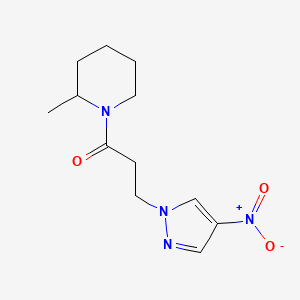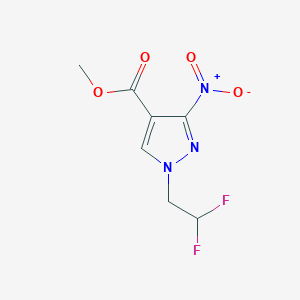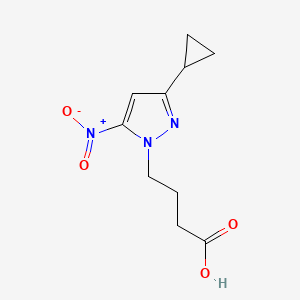
1-(4-fluoro-2-nitrophenyl)-2-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-nitrophenyl)-2-methyl-1H-imidazole is a chemical compound characterized by the presence of a fluoro group, a nitro group, and an imidazole ring
Preparation Methods
The synthesis of 1-(4-fluoro-2-nitrophenyl)-2-methyl-1H-imidazole typically involves a multi-step process. One common method starts with the nitration of 4-fluoroaniline to produce 4-fluoro-2-nitroaniline. This intermediate is then subjected to a cyclization reaction with 2-methylimidazole under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Fluoro-2-nitrophenyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted imidazole compounds.
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)-2-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. Its derivatives are tested for efficacy and safety in preclinical studies.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(4-Fluoro-2-nitrophenyl)-2-methyl-1H-imidazole can be compared with other similar compounds such as:
- 1-(4-Fluoro-2-nitrophenyl)pyrrolidine
- 1-(4-Fluoro-2-nitrophenyl)piperidine
- 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine
These compounds share the fluoro and nitro groups but differ in their heterocyclic rings. The unique combination of the imidazole ring with the fluoro and nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8FN3O2 |
|---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)-2-methylimidazole |
InChI |
InChI=1S/C10H8FN3O2/c1-7-12-4-5-13(7)9-3-2-8(11)6-10(9)14(15)16/h2-6H,1H3 |
InChI Key |
OERGHDZELCGWQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B10908150.png)
![5-ethyl-4-{[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10908161.png)

![N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908169.png)
![N'~1~-[(1E)-nonylidene]-N'~4~-[(1Z)-nonylidene]butanedihydrazide](/img/structure/B10908176.png)
![2-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B10908189.png)

![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908216.png)
![(4-chlorophenyl)[1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B10908217.png)

![2-[(4-Fluoro-2-nitrophenoxy)methyl]furan](/img/structure/B10908224.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10908235.png)
![prop-2-en-1-yl 2-chloro-5-(5-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B10908236.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide](/img/structure/B10908237.png)
